molecular formula C9H7Br2NO2 B14116718 1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene

1-(2,2-Dibromo-vinyl)-3-methyl-2-nitro-benzene

Cat. No.: B14116718
M. Wt: 320.96 g/mol
InChI Key: FYJDMAUTUHQASI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene is an organic compound characterized by the presence of a dibromovinyl group attached to a benzene ring substituted with a methyl and a nitro group

Preparation Methods

The synthesis of 1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene typically involves the reaction of 2-nitrobenzaldehyde with tetrabromomethane in the presence of a phosphine reagent such as triisopropyl phosphite. The reaction is carried out in dichloromethane under an inert atmosphere, usually argon, and at low temperatures (2-3°C) to ensure the stability of the intermediate products . The reaction mixture is then quenched with sodium bicarbonate and the organic phase is separated and purified to obtain the desired compound.

Chemical Reactions Analysis

1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium, platinum), and nucleophiles such as Grignard reagents.

Scientific Research Applications

1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the dibromovinyl group can participate in electrophilic addition reactions. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

1-(2-2-Dibromovinyl)-3-methyl-2-nitrobenzene can be compared with other similar compounds such as:

Properties

Molecular Formula

C9H7Br2NO2

Molecular Weight

320.96 g/mol

IUPAC Name

1-(2,2-dibromoethenyl)-3-methyl-2-nitrobenzene

InChI

InChI=1S/C9H7Br2NO2/c1-6-3-2-4-7(5-8(10)11)9(6)12(13)14/h2-5H,1H3

InChI Key

FYJDMAUTUHQASI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=C(Br)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.